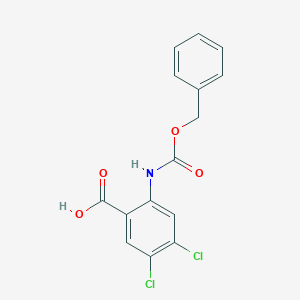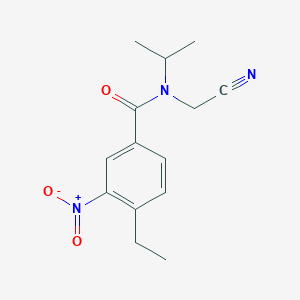
4,5-Dichloro-2-(phenylmethoxycarbonylamino)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5-Dichloro-2-(phenylmethoxycarbonylamino)benzoic acid, also known as diclofenac, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used for the treatment of pain, inflammation, and fever. It is one of the most commonly prescribed drugs in the world, with millions of people using it every day.
作用機序
Diclofenac works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins. Prostaglandins are lipid compounds that play a key role in the inflammatory response. By inhibiting the production of prostaglandins, 4,5-Dichloro-2-(phenylmethoxycarbonylamino)benzoic acid reduces inflammation, pain, and fever.
Biochemical and Physiological Effects
Diclofenac has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1 and tumor necrosis factor-alpha. It also inhibits the activity of matrix metalloproteinases, which are enzymes that are involved in the breakdown of extracellular matrix proteins. In addition, 4,5-Dichloro-2-(phenylmethoxycarbonylamino)benzoic acid has been shown to reduce the expression of adhesion molecules on the surface of endothelial cells, which play a key role in the inflammatory response.
実験室実験の利点と制限
Diclofenac is widely used in laboratory experiments due to its well-established pharmacological properties. It is a highly effective anti-inflammatory and analgesic agent, and its mechanism of action is well understood. However, there are some limitations to its use in laboratory experiments. For example, 4,5-Dichloro-2-(phenylmethoxycarbonylamino)benzoic acid has been shown to have cytotoxic effects on some cell types, and it may interfere with the activity of other drugs or experimental protocols.
将来の方向性
There are several future directions for research on 4,5-Dichloro-2-(phenylmethoxycarbonylamino)benzoic acid. One area of interest is the development of new formulations that can improve its bioavailability and reduce its side effects. Another area of interest is the investigation of its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease. Finally, there is a need for further research to better understand the molecular mechanisms underlying its anti-inflammatory and analgesic effects.
Conclusion
In conclusion, 4,5-Dichloro-2-(phenylmethoxycarbonylamino)benzoic acid is a widely used NSAID that has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties. Its mechanism of action is well understood, and it has been shown to be effective in the treatment of a wide range of conditions. While there are some limitations to its use in laboratory experiments, 4,5-Dichloro-2-(phenylmethoxycarbonylamino)benzoic acid remains a valuable tool for scientific research, and there are several future directions for research on this important drug.
合成法
The synthesis of 4,5-Dichloro-2-(phenylmethoxycarbonylamino)benzoic acid involves the reaction of 2-amino-5-chlorobenzophenone with ethyl chloroformate to form the corresponding ethyl ester. The ethyl ester is then reacted with sodium hydroxide to form the sodium salt of 4,5-Dichloro-2-(phenylmethoxycarbonylamino)benzoic acid. The sodium salt is then converted to the free acid form using hydrochloric acid. The final product is obtained by recrystallization from a suitable solvent.
科学的研究の応用
Diclofenac has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties. It has been shown to be effective in the treatment of various conditions such as osteoarthritis, rheumatoid arthritis, ankylosing spondylitis, and acute pain. In addition, 4,5-Dichloro-2-(phenylmethoxycarbonylamino)benzoic acid has also been investigated for its potential use in the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders.
特性
IUPAC Name |
4,5-dichloro-2-(phenylmethoxycarbonylamino)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2NO4/c16-11-6-10(14(19)20)13(7-12(11)17)18-15(21)22-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYZUVCZCHSQWGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CC(=C(C=C2C(=O)O)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dichloro-2-(phenylmethoxycarbonylamino)benzoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-(4-(Benzo[d]oxazol-2-yloxy)piperidine-1-carbonyl)-1-(3,4-dimethylphenyl)pyrrolidin-2-one](/img/structure/B2694338.png)
![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(methylsulfonyl)piperidin-1-yl)methanone](/img/structure/B2694339.png)
![N-(4-ethoxyphenyl)-2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2694342.png)

![1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-((4-methoxyphenyl)sulfonyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2694346.png)
![4-(1-(2-hydroxy-3-(2-methoxyphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one](/img/structure/B2694347.png)





![2-[(4-Fluorobenzyl)sulfonyl]benzoic acid](/img/structure/B2694356.png)